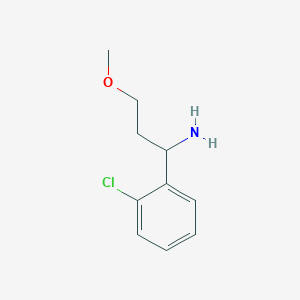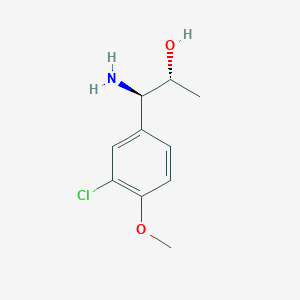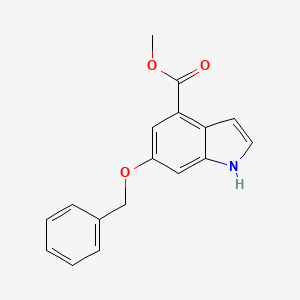![molecular formula C9H13ClN2O B15235810 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl](/img/structure/B15235810.png)
6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride is a chemical compound with a unique structure that includes a pyridine nucleus fused to a saturated nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride typically involves the use of 2,6-dichloropyridines as starting materials. The preparation can be achieved through tin-free radical cyclizations, which are efficient and yield good results . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the optimization of reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride can be compared with other similar compounds, such as 7-azaoxindoles, 7-azaindolines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones . These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride lies in its specific structure and the resulting biological and chemical properties.
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1,5,6,7,8,9-hexahydropyrido[2,3-d]azepin-2-one;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c12-9-2-1-7-3-5-10-6-4-8(7)11-9;/h1-2,10H,3-6H2,(H,11,12);1H |
InChI Key |
CWWPAHNLNXJYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)







![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B15235801.png)

![Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride](/img/structure/B15235804.png)
